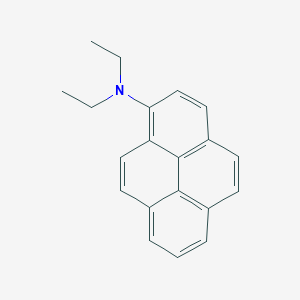
N'-((2-Chloro-3-quinolinyl)methylene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-((2-Chloro-3-quinolinyl)methylene)acetohydrazide is a chemical compound with the molecular formula C12H10ClN3O It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom and an acetohydrazide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-Chloro-3-quinolinyl)methylene)acetohydrazide typically involves the condensation reaction between 2-chloro-3-quinolinecarboxaldehyde and acetohydrazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’-((2-Chloro-3-quinolinyl)methylene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
N’-((2-Chloro-3-quinolinyl)methylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can result in various substituted quinoline compounds .
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-((2-Chloro-3-quinolinyl)methylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring and acetohydrazide group allow it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
- N’-((2-Chloro-3-quinolinyl)methylene)-2-(2-methylphenoxy)acetohydrazide
- N’-((2-Chloro-3-quinolinyl)methylene)-2-(3-methylphenoxy)acetohydrazide
- N’-((2-Chloro-3-quinolinyl)methylene)-2-(4-methylphenoxy)acetohydrazide
Uniqueness
N’-((2-Chloro-3-quinolinyl)methylene)acetohydrazide is unique due to its specific substitution pattern on the quinoline ring and the presence of the acetohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H10ClN3O |
|---|---|
分子量 |
247.68 g/mol |
IUPAC名 |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C12H10ClN3O/c1-8(17)16-14-7-10-6-9-4-2-3-5-11(9)15-12(10)13/h2-7H,1H3,(H,16,17)/b14-7+ |
InChIキー |
JUFVIRDOVPTZKC-VGOFMYFVSA-N |
異性体SMILES |
CC(=O)N/N=C/C1=CC2=CC=CC=C2N=C1Cl |
正規SMILES |
CC(=O)NN=CC1=CC2=CC=CC=C2N=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


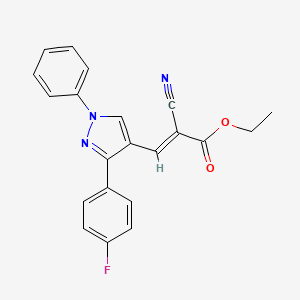
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11975470.png)
![2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11975483.png)
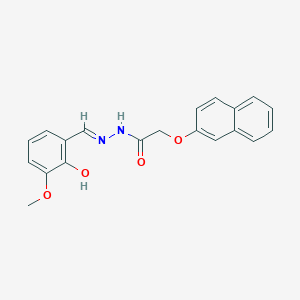
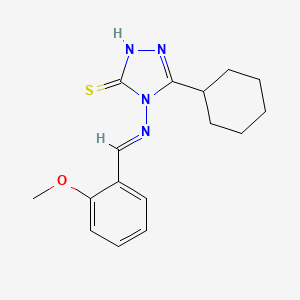
![5-(furan-2-yl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11975516.png)
![2-(benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11975519.png)

![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11975526.png)
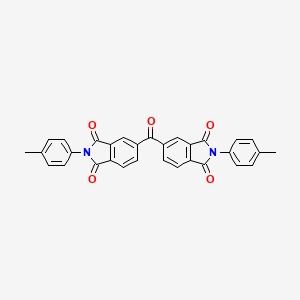
![2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B11975534.png)
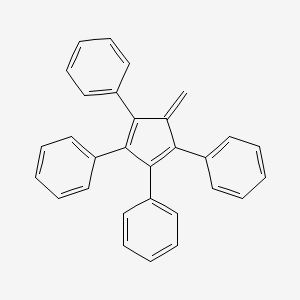
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11975538.png)
